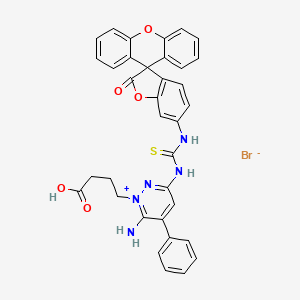

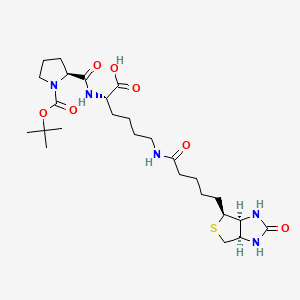

(3R,4R)-4-amino-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3R,4R)-4-amino-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid, also known as AHP, is a chiral, organic compound that has been used in various scientific fields for a variety of purposes. It has been used in the synthesis of other compounds, as an active ingredient in drug formulations, and in research applications. AHP has also been studied for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

科学的研究の応用

Application in Material Science and Biochemistry

This compound, also known as TOAC, is a nitroxide spin-labeled, achiral Cα-tetrasubstituted α-amino acid. It has been shown to be effective as a β-turn and 310/α-helix inducer in peptides. Additionally, TOAC serves as a relatively rigid electron spin resonance probe and fluorescence quencher, making it valuable in material science and biochemistry (Toniolo et al., 1998).

Antioxidant Potential and Biomedical Applications

The compound's derivatives have exhibited antioxidant potential and show promise for application in biomedical studies, especially in magnetic resonance imaging (MRI) (Yushkova et al., 2013).

Solid-phase Synthesis of Peptides

TOAC can be effectively incorporated into peptide sequences using Fmoc chemistry and solid-phase synthesis in automated apparatus. This capability is significant for peptide-based research and applications (Martin et al., 2001).

Synthesis of Spin-labeled Amides

The compound is used in the synthesis of spin-labeled amides, demonstrating its versatility in chemical synthesis. This synthesis explores the chemical properties and potential applications of the compound in creating novel substances (Wright et al., 2005).

Gamma-aminobutyric Acid (GABA) Agonists and Uptake Inhibitors

Hydroxy- and amino-substituted derivatives of this compound have been synthesized and investigated for their potential as GABA agonists and uptake inhibitors. This research suggests its relevance in the field of neuroscience and pharmacology (Jacobsen et al., 1982).

Enantioselective Oxidations Catalysis

Peptides containing TOAC, combined with other chiral amino acids, have been used to induce enantioselective oxidations. This demonstrates the compound's potential in catalysis and organic synthesis (Formaggio et al., 2002).

作用機序

Target of Action

The primary target of this compound is the neuraminidase enzyme found on the surface of the influenza virus . Neuraminidase plays a crucial role in the life cycle of the virus, facilitating its release from the host cell after replication .

Mode of Action

The compound exerts its antiviral activity by inhibiting the activity of the viral neuraminidase enzyme . This inhibition prevents the budding of the virus from the host cell, thereby hindering viral replication and infectivity .

Biochemical Pathways

The compound’s action affects the viral replication pathway . By inhibiting neuraminidase, it prevents the release of new virus particles from infected cells . This disruption in the viral life cycle helps to control the spread of the virus within the host.

Pharmacokinetics

Similar compounds like oseltamivir are known to be prodrugs, requiring ester hydrolysis for conversion to the active form The active form then exerts its antiviral activity

Result of Action

The result of the compound’s action is a reduction in the spread of the influenza virus within the host . By inhibiting neuraminidase, the compound prevents the release of new virus particles from infected cells, thereby controlling the spread of the virus and potentially reducing the severity of the infection .

特性

IUPAC Name |

(3R,4R)-4-amino-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-9(2)5-6(11)7(8(13)14)10(3,4)12(9)15/h6-7,15H,5,11H2,1-4H3,(H,13,14)/t6-,7+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCNGQKYGMSUIHK-RQJHMYQMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(C(N1O)(C)C)C(=O)O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@H]([C@H](C(N1O)(C)C)C(=O)O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675593 |

Source

|

| Record name | (3R,4R)-4-Amino-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

691364-99-5 |

Source

|

| Record name | (3R,4R)-4-Amino-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

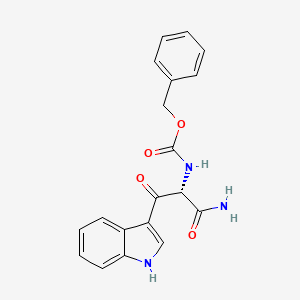

![N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine](/img/structure/B561825.png)

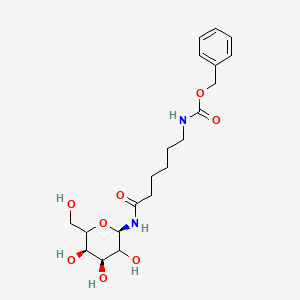

![(2S)-1-[(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B561832.png)

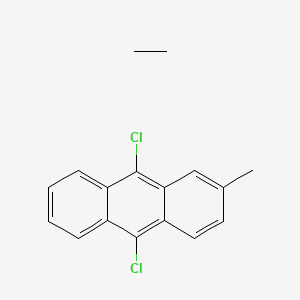

![N-[2-(Trimethylammonium)ethyl]maleimide Chloride](/img/structure/B561837.png)